4-Chloro-3-nitropyridine

Übersicht

Beschreibung

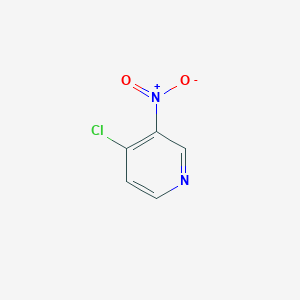

4-Chloro-3-nitropyridine: is a heterocyclic organic compound with the molecular formula C5H3ClN2O2 . It is a derivative of pyridine, characterized by the presence of a chlorine atom at the fourth position and a nitro group at the third position on the pyridine ring. This compound is a pale yellow crystalline powder and is slightly soluble in chloroform and methanol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Nitration of 4-chloropyridine: One common method involves the nitration of 4-chloropyridine using concentrated nitric acid and sulfuric acid.

Chlorination of 3-nitropyridine: Another method involves the chlorination of 3-nitropyridine using reagents such as phosphorus oxychloride or thionyl chloride.

Industrial Production Methods:

Batch Process: In industrial settings, 4-chloro-3-nitropyridine is often produced using a batch process where the reactants are mixed in a reactor, and the reaction is allowed to proceed under controlled conditions.

Continuous Process: A continuous process may also be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: 4-Chloro-3-nitropyridine undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: Although less common, the compound can undergo oxidation reactions where the nitro group is further oxidized to form nitroso or other higher oxidation state derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used.

Reduction: Catalysts such as palladium on carbon or platinum oxide are used in hydrogenation reactions.

Major Products:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

4-Chloro-3-nitropyridine serves as an important intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of drugs for neurological disorders.

Case Study: Amifampridine Synthesis

One notable application is in the synthesis of Amifampridine, a drug used to treat Lambert-Eaton myasthenic syndrome. The synthesis involves:

- Nucleophilic Aromatic Substitution : this compound reacts with methanolic ammonia to form 4-amino-3-nitropyridine.

- Reduction : This intermediate undergoes palladium-catalyzed reduction to yield Amifampridine with high yield and purity .

Organic Synthesis Applications

In addition to pharmaceuticals, this compound is utilized in various organic reactions, including:

- Malonation Reactions : It can be malonated to produce substituted pyridines, which are valuable intermediates in organic synthesis .

Table 1: Summary of Organic Reactions Involving this compound

| Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | 4-Amino-3-nitropyridine | High | |

| Malonation | Substituted Pyridines | Variable | |

| Reduction | Amifampridine | High |

Industrial Applications

The compound is also relevant in industrial chemistry for the production of agrochemicals and other fine chemicals. Its ability to act as a precursor for various derivatives makes it an essential reagent in synthetic pathways.

Wirkmechanismus

The mechanism of action of 4-chloro-3-nitropyridine largely depends on its application. In pharmaceuticals, it acts as a precursor that undergoes further chemical transformations to produce active drugs. The molecular targets and pathways involved vary with the specific drug synthesized from this compound .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

4-Chloro-3-nitropyridine (CAS No. 13091-23-1) is a heterocyclic compound with significant biological activity, particularly in the fields of pharmaceuticals and environmental science. This article explores its synthesis, biological properties, degradation pathways, and potential applications.

This compound is characterized by its molecular formula and a molecular weight of 158.54 g/mol. It can be synthesized via various methods, including nucleophilic aromatic substitution reactions. For instance, a common synthesis involves the reaction of this compound with methanolic ammonia to produce 4-amino-3-nitropyridine, which is further processed to yield pharmaceuticals like amifampridine .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics. The compound's structure allows it to interact with bacterial enzymes, inhibiting their function and leading to cell death .

Biodegradation

The biological degradation of this compound has been studied extensively due to its environmental implications. A notable case study involved a strain of Pseudomonas sp. JHN, which was isolated from a contaminated site and demonstrated the ability to utilize this compound as a sole carbon source. The degradation pathway led to the formation of 4-chlororesorcinol, highlighting the compound's potential for bioremediation efforts in polluted environments .

Table 1: Degradation Pathway of this compound

| Compound | Role |

|---|---|

| This compound | Substrate for degradation |

| 4-Chlororesorcinol | Major metabolite formed |

| Chloride ions | By-product of degradation |

| Nitrite ions | By-product of degradation |

The mechanism by which Pseudomonas sp. JHN degrades this compound involves oxidative removal of the nitro group, resulting in the formation of intermediate compounds that are further metabolized into less harmful substances. The study demonstrated that this strain exhibited chemotaxis towards this compound, indicating an adaptive response to utilize this compound effectively .

Pharmacological Applications

In addition to its environmental significance, this compound serves as a precursor in pharmaceutical synthesis. Its derivatives are being investigated for their potential therapeutic effects, particularly in treating neuromuscular disorders such as Lambert-Eaton myasthenic syndrome . The compound's ability to cross biological membranes makes it a candidate for drug development.

Eigenschaften

IUPAC Name |

4-chloro-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O2/c6-4-1-2-7-3-5(4)8(9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOTRPRKONYTVBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370941 | |

| Record name | 4-Chloro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13091-23-1 | |

| Record name | 4-Chloro-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13091-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some of the common synthetic applications of 4-Chloro-3-nitropyridine?

A1: this compound serves as a versatile building block in organic synthesis, particularly in constructing heterocyclic compounds.

- Ullmann Coupling: It undergoes Ullmann coupling reactions to yield dinitro-bipyridyl and -biquinolyl compounds, which are precursors to dipyrido- and diquinolino-pyridazines and their N-oxides. []

- Nucleophilic Aromatic Substitution: The chlorine atom readily undergoes nucleophilic aromatic substitution with various nucleophiles. For instance, it reacts with primary aromatic amines, resulting in the formation of 4-arylamino-3-nitropyridines. [] These reactions often proceed through an interesting mechanism involving heterocyclic ring opening and closure. []

- Heterocycle Formation: this compound is utilized in synthesizing diverse heterocyclic systems. For example, it reacts with (2R,3R)-3-amino-1,2-O-isopropylidene-1,2-nonanediol to afford intermediates towards adenosine deaminase inhibitors. [] It also participates in the formation of 3,6-Diazaphenothiazines through reactions with sodium 3-amino-2-pyridinethiolate. []

Q2: Can you describe an unusual reaction pathway observed with this compound?

A: Interestingly, reactions of this compound don't always follow typical substitution patterns. For instance, with benzyl N-hydroxy-N-phenylcarbamate, it undergoes a reaction leading to the introduction of a 2-aminophenyl group. [] This transformation is thought to proceed through a mechanism akin to the benzidine rearrangement. []

Q3: How does this compound contribute to the synthesis of fused heterocyclic systems?

A: This compound has proven valuable in accessing ring-fused pyridazines. Reduction of the dinitrobipyridyl and -biquinolyl compounds obtained from the Ullmann coupling of this compound gives rise to these ring-fused systems. [] Furthermore, it plays a crucial role in constructing pyrido[3,4-e]-as-triazines and pyrido[4,3-e]-as-triazines through reactions with hydrazine hydrate and guanidine, respectively. []

Q4: Are there examples of this compound being used in synthesizing analogues of natural products?

A: Yes, researchers have utilized this compound in the synthesis of 6,11-Dimethyl-5H-pyrido[3′,4′:4,5]pyrrolo[2,3-g]isoquinoline, an aza-analogue of the natural product ellipticine, known for its anti-cancer properties. [] This synthesis highlights the potential of this compound as a starting material for exploring biologically relevant structures.

Q5: What spectroscopic data are available for characterizing this compound?

A: Studies have employed both ultraviolet (UV) and infrared (IR) spectroscopy to characterize this compound and its derivatives. The UV spectra of arylaminonitropyridines, synthesized from this compound, exhibit a characteristic band in the 350–420 mµ region. This absorption band provides insights into the contribution of a “quinonoid” charge-transfer form to the excited state of these compounds. [] Additionally, IR spectroscopy provides information on the N-H stretching frequencies of these molecules. The position of these frequencies can be correlated with observations made from UV spectral data. []

Q6: Beyond the examples provided, are there other synthetic applications of this compound?

A: this compound is a valuable synthon for diverse molecules. Notably, it's been explored in the synthesis of CRF ligands through Suzuki and Negishi couplings with 3-pyridyl boronic acids or halides. [, ] Additionally, it finds application in the preparation of 4-nitro-γ-carbolines via the Graebe–Ullmann reaction. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.